Methyl 4,5,6-trimethylnicotinate
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Overview
Description
- This compound belongs to the nicotinate family and contains a pyridine ring with three methyl groups attached at positions 4, 5, and 6.
- It is a colorless to pale yellow liquid with a melting point of 34-37°C and a boiling point of 160°C at 106 mmHg .
Methyl 4,5,6-trimethylnicotinate: . Its chemical formula is .
Preparation Methods
Synthetic Routes: Methyl 4,5,6-trimethylnicotinate can be synthesized from ). The acid is first converted to using . Then, the reaction with methanol yields the methyl ester.
Industrial Production: While industrial-scale production methods are not widely documented, the synthesis typically involves the steps mentioned above.
Chemical Reactions Analysis
Reactivity: Methyl 4,5,6-trimethylnicotinate can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Methyl 4,5,6-trimethylnicotinate serves as an intermediate in the synthesis of various compounds.
Biology and Medicine: Its derivatives find applications in drug development, especially as inhibitors of enzymes like and for central nervous system disorders.
Mechanism of Action
- The exact mechanism by which Methyl 4,5,6-trimethylnicotinate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness: Methyl 4,5,6-trimethylnicotinate stands out due to its specific methyl substitution pattern on the pyridine ring.
Similar Compounds: While there are no direct analogs, related compounds include methyl nicotinate (CAS: 93-60-7), which lacks the additional methyl groups at positions 4, 5, and 6
Biological Activity
Methyl 4,5,6-trimethylnicotinate is a derivative of nicotinic acid that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is known for its potential therapeutic effects, including vasodilation and anti-cancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.
This compound acts primarily as a vasodilator , enhancing blood flow to the application site. The proposed mechanism involves the hydrolysis of the methyl ester to nicotinic acid, which subsequently promotes the release of prostaglandins. These locally acting compounds induce vasodilation by relaxing vascular smooth muscle cells .
Key Mechanisms:
- Vasodilation : Induces relaxation of blood vessels leading to increased blood flow.
- Prostaglandin Release : Localized release of prostaglandins mediates cutaneous vascular responses.
- Skin Penetration : The methyl groups enhance lipophilicity, facilitating rapid absorption through the skin .
Pharmacokinetics
The pharmacokinetic profile of this compound includes several important parameters:
Vasodilatory Effects
In clinical studies involving human subjects, topical application of methyl nicotinate resulted in significant vasodilation characterized by erythema (redness) due to increased blood flow. This effect was inhibited by nonsteroidal anti-inflammatory drugs (NSAIDs), confirming the role of prostaglandin release in mediating these responses .
Anti-Cancer Properties
Recent research has highlighted the anti-cancer potential of this compound derivatives. In a study evaluating various synthesized derivatives against the MCF-7 breast cancer cell line:
- Compound 3c : Exhibited a significant inhibitory effect with a 77% inhibition rate at a concentration of 100 µg/mL.
- Compound 3d : Showed a good inhibitory activity at 63.3% under the same conditions.
- Other derivatives demonstrated moderate to weak inhibition depending on their structural modifications .
Case Studies
A series of case studies have been documented regarding the therapeutic applications and effects of methyl nicotinate derivatives:
-
Case Study on Vasodilation :
- Participants applied methyl nicotinate topically; results indicated significant localized erythema and increased skin temperature due to enhanced blood flow.
- The study concluded that topical application could be beneficial for conditions requiring improved circulation.
-
Anti-Cancer Research :
- A controlled study investigated the effects of various methyl nicotinate derivatives on cancer cell proliferation.
- The findings supported that specific modifications to the methyl nicotinate structure could enhance its cytotoxic effects against cancer cells while minimizing toxicity to normal cells .
Properties
IUPAC Name |
methyl 4,5,6-trimethylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-7(2)9(10(12)13-4)5-11-8(6)3/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZDHEZMBIELSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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